REACTION_CXSMILES
|
[C:1]([C:5]1[O:6][C:7]([CH3:13])=[C:8]([CH2:10][C:11]#N)[N:9]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:14].[Na+].CCO.[OH2:19]>>[C:1]([C:5]1[O:6][C:7]([CH3:13])=[C:8]([CH2:10][C:11]([OH:19])=[O:14])[N:9]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
74 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1OC(=C(N1)CC#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
EtOH water
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
CCO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrolysis
|
Type
|
WAIT
|
Details
|
to proceed over night at 65° C
|
Type
|
ADDITION
|
Details
|
Pouring
|
Type
|
EXTRACTION
|
Details
|
ice/HCl, twofold extraction with AcOEt
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
yielded 13.77 g of the title acid as waxy solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1OC(=C(N1)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |